

Literature comparison of Cytochalasin J's IC50 values in different cell lines

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Compound of Interest

Compound Name: *Cytochalasin J*

Cat. No.: B1669933

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Cytochalasin J: A Comparative Analysis of Cytotoxicity Across Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused comparison of the cytotoxic activity of **Cytochalasin J**, a fungal metabolite known to interact with the cytoskeleton, across different cell lines. The data presented herein is intended to support research and development efforts in oncology and cell biology by offering a clear, data-driven overview of **Cytochalasin J**'s potency.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a critical measure of a compound's cytotoxic potency. The following table summarizes the reported cytotoxic values for **Cytochalasin J** in different cell lines.

Compound	Cell Line	Cell Type	IC50/LC50 (µg/mL)	IC50/LC50 (µM ¹)	Reference
Cytochalasin J	HeLa	Human Cervical Cancer	35.69	~79.0	[1][2][3]
Vero	Monkey Kidney Epithelial (Normal)	129.10	~285.8	[1][2][3]	

¹Molar concentrations are estimated based on a molecular weight of 451.6 g/mol for **Cytochalasin J**.

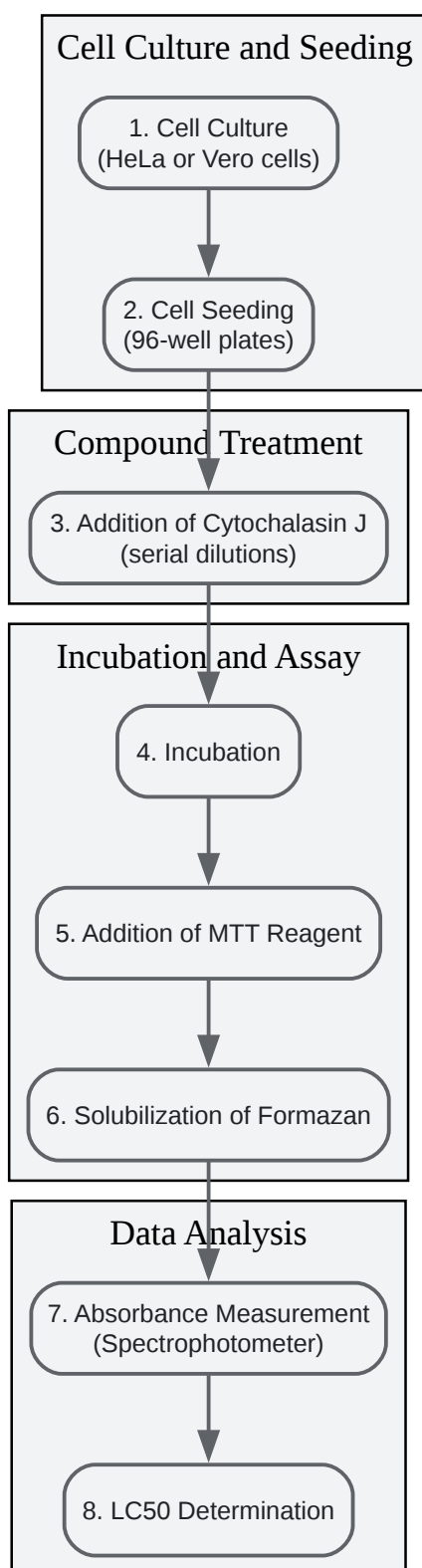
Experimental Protocols

The determination of the cytotoxic activity of **Cytochalasin J** was conducted using a colorimetric assay that measures cell viability.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Cytochalasin J** was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This method assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:



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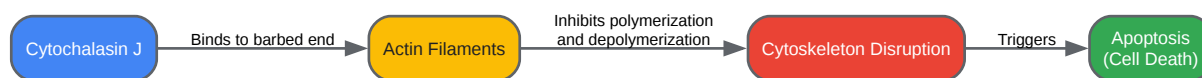
Caption: Workflow of the MTT cytotoxicity assay.

Detailed Procedure:

- **Cell Seeding:** HeLa and Vero cells were seeded in 96-well microplates at a density of 1.5×10^4 cells per well in 100 μ L of their respective complete culture medium. The plates were then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** After the initial incubation, 100 μ L of varying concentrations of **Cytochalasin J** (dissolved in DMSO and diluted in culture medium) were added to the wells.
- **Incubation:** The treated plates were incubated for an additional 48 hours.
- **MTT Addition:** Following the treatment period, 20 μ L of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
- **Formazan Solubilization:** The medium was then removed, and the formazan crystals formed by viable cells were dissolved by adding 100 μ L of a sodium dodecyl sulfate (SDS) solution.
- **Absorbance Reading:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **LC50 Calculation:** The percentage of cell viability was calculated relative to untreated control cells. The LC50 values were determined by plotting the percentage of viability against the concentration of **Cytochalasin J**.^{[1][2][3]}

Mechanism of Action and Signaling Pathways

Cytochalasins, as a class of mycotoxins, are well-documented for their ability to disrupt the actin cytoskeleton. This interference with a fundamental component of the cell triggers a cascade of events that can ultimately lead to cell death. While the specific signaling pathways activated by **Cytochalasin J** have not been extensively detailed in the available literature, the general mechanism of action for cytochalasins involves binding to the barbed end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.^{[1][2][3]} This disruption of actin dynamics affects numerous cellular processes, including cell motility, division, and shape, and can induce apoptosis.



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Caption: Simplified signaling pathway of Cytochalasin action.

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- 1. Antibacterial and cytotoxic cytochalasins from the endophytic fungus *Phomopsis* sp. harbored in *Garcinia kola* (Heckel) nut - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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